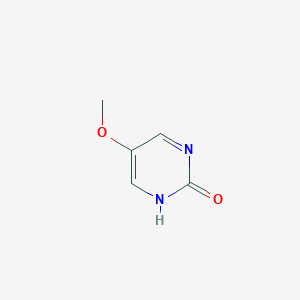

5-Methoxypyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSHAGBDMCDYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxypyrimidin 2 1h One and Its Analogues

Established Synthetic Pathways to Pyrimidin-2(1H)-ones

The construction of the pyrimidin-2(1H)-one core is achieved through several well-established synthetic routes. These methods generally involve the combination of three-carbon synthons with urea (B33335) or its analogues, leading to the formation of the six-membered heterocyclic ring.

Cyclization Reactions and Multicomponent Approaches

Cyclization reactions, particularly multicomponent reactions (MCRs), are highly valued for their efficiency in constructing complex molecules like pyrimidin-2(1H)-ones in a single step from readily available starting materials. ijstr.orgbohrium.com The most prominent among these is the Biginelli reaction, first reported in 1893, which involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea. derpharmachemica.comwikipedia.org This reaction has been extensively modified and improved over the years to increase yields and expand its substrate scope. rsc.org

MCRs offer significant advantages, including atom economy, reduced waste, and operational simplicity, making them an environmentally benign approach to chemical synthesis. ijstr.orgjmchemsci.com These reactions can be performed under various conditions, including solvent-free and microwave-assisted protocols, to accelerate the reaction rate. derpharmachemica.comscispace.com For instance, an electrochemical "off-on" method has been developed for the synthesis of pyrimidin-2(1H)-ones via a three-component cyclization without the need for catalysts or oxidants. rsc.orgscispace.cominflibnet.ac.in

The general mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. wikipedia.org One proposed pathway begins with the nucleophilic addition of urea to the aldehyde, followed by acid-catalyzed condensation to form an imine. Subsequent addition of the β-ketoester to the imine and final ring-closing by nucleophilic attack of the amine on a carbonyl group leads to the dihydropyrimidinone product. wikipedia.org

| Reaction Type | Key Reactants | Catalyst Example | Noteworthy Features |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Hydrochloric acid, Lewis acids | One-pot synthesis, high atom economy. derpharmachemica.comwikipedia.org |

| Electrochemical Cyclization | Dicarbonyl compounds, Aryl aldehydes, Urea | None (electrochemical) | Green chemistry approach, avoids catalysts and oxidants. rsc.orgscispace.com |

| Microwave-Assisted MCR | Aldehyde, Active methylene (B1212753) compound, Urea/Thiourea (B124793) | Piperidine | Rapid, solvent-free conditions, improved yields. scispace.com |

Condensation Reactions in Pyrimidinone Formation

Condensation reactions are fundamental to the formation of the pyrimidinone ring. beilstein-journals.org These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. In the context of pyrimidinone synthesis, this often involves the reaction between a 1,3-dicarbonyl compound or its equivalent with urea or a related amidine. researchgate.net

The initial step often involves a Knoevenagel condensation between an aldehyde and an active methylene compound, which then undergoes a Michael addition with urea or a derivative, followed by cyclization. tandfonline.com The choice of reactants and conditions can be tailored to produce a wide variety of substituted pyrimidinones (B12756618). For example, the condensation of acetophenone (B1666503) derivatives, aldehydes, and urea can yield 4,6-diarylpyrimidin-2(1H)-ones. researchgate.net

Precursors and Building Blocks in 5-Methoxypyrimidin-2(1H)-one Synthesis

The term "building blocks" in chemical synthesis refers to the fundamental starting materials used to construct more complex molecules. cymitquimica.com The synthesis of the specific target molecule, this compound, and its analogues relies on the selection of appropriate precursors that contain the desired substituents or can be easily functionalized. whiterose.ac.uk

For the synthesis of this compound, key precursors would include a three-carbon unit already bearing a methoxy (B1213986) group at the central carbon. A plausible precursor is 2-methoxy-3-oxopropanoate or a related derivative. The synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) from 2,4-dihydroxy-5-methoxypyrimidine has been documented, which can then be converted to other derivatives. google.com The synthesis of related structures, such as 4-(1H-indol-1-yl)-5-methoxypyrimidin-2-amine, further illustrates the use of methoxy-substituted pyrimidine (B1678525) precursors. googleapis.com Similarly, the preparation of 2-phenyl-5-methoxypyrimidin-4(3H)-ones involves the use of methoxy-substituted building blocks. acs.org

The synthesis of complex pyrimidine derivatives, such as 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, often starts from appropriately substituted pyrimidine building blocks. nih.govnih.gov For instance, N-4-(2-aminophenyl)-6-methoxypyrimidine-2,4,5-triamine serves as a key intermediate. nih.gov Polyhalonitrobutadienes have also been explored as versatile building blocks for creating substituted nitropyrimidines. mdpi.com

| Precursor/Building Block | Target Substructure | Reference |

| 2,4-dihydroxy-5-methoxypyrimidine | 5-methoxypyrimidine core | google.com |

| Methoxy-substituted β-ketoesters | 5-methoxypyrimidinone | acs.org |

| N-4-(2-aminophenyl)-6-methoxypyrimidine-2,4,5-triamine | Complex methoxy-substituted pyrimidines | nih.gov |

| Polyhalonitrobutadienes | Substituted nitropyrimidines | mdpi.com |

| 6-tributylstannyl-2,2'-bipyridine | Bipyridyl-substituted pyrimidines | cdnsciencepub.com |

Catalytic Strategies in Pyrimidinone Construction

Catalysis plays a crucial role in modern organic synthesis, and the construction of pyrimidinones is no exception. Catalysts are employed to increase reaction rates, improve yields, and often allow for milder reaction conditions. Both acid and metal-based catalysts are widely used.

Utilization of Protic and Lewis Acids

Acid catalysis is a cornerstone of the Biginelli reaction and related pyrimidinone syntheses. wikipedia.org Protic acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), were used in the original procedures and continue to be employed. derpharmachemica.comresearchgate.net However, these strong acids can sometimes lead to side reactions or degradation of sensitive substrates. researchgate.net

To overcome these limitations, a vast array of Lewis acids have been investigated as catalysts. Lewis acids are electron-pair acceptors and can activate the carbonyl groups of the aldehyde and β-ketoester, facilitating the condensation steps. mdpi.com Commonly used Lewis acids include metal triflates like ytterbium triflate (Yb(OTf)₃) and hafnium triflate (Hf(OTf)₄), as well as various metal halides such as indium(III) bromide (InBr₃) and zirconium(IV) chloride (ZrCl₄). scispace.commdpi.comnih.gov The use of solid acids like silica-supported polyphosphoric acid or nano-BF₃·SiO₂ offers advantages in terms of catalyst recovery and reuse. scispace.com

| Catalyst Type | Specific Examples | Role in Reaction |

| Protic Acids | HCl, H₂SO₄, Acetic Acid | Protonation of carbonyls, catalysis of condensation and dehydration steps. derpharmachemica.comresearchgate.net |

| Lewis Acids | Yb(OTf)₃, Hf(OTf)₄, InBr₃, ZrCl₄, FeCl₃ | Activation of carbonyl groups towards nucleophilic attack. rsc.orgresearchgate.netmdpi.comnih.gov |

| Solid Acids | Silica-supported polyphosphoric acid, nano-BF₃·SiO₂ | Heterogeneous catalysis, facilitating easier workup and catalyst recycling. scispace.com |

Transition Metal Catalysis

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds, including pyrimidines. nih.gov Transition metals can facilitate a variety of transformations, including cross-coupling reactions and C-H activation, enabling the construction of highly functionalized pyrimidinone derivatives. researchgate.netnih.gov

Palladium (Pd) catalysts are widely used in cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other substituents onto the pyrimidine ring. cdnsciencepub.com For example, a palladium-catalyzed multicomponent reaction of aromatic aldehydes, urea/thiourea, and alkynols has been developed for the synthesis of spirofuran pyrimidinones. rsc.org Copper (Cu) catalysts are also employed, for instance, in the C-H arylation of fused-pyrimidinone derivatives and in multicomponent reactions to afford dihydropyrimidinones. rsc.orgresearchgate.netresearchgate.net Iron(III) chloride (FeCl₃), acting as a Lewis acid, has been used to catalyze the one-pot multicomponent synthesis of amide-functionalized dihydropyrimidinones. rsc.org More recently, transition-metal-free approaches are also being developed, for instance, for the carbonylation of C(sp³)–H bonds using CO₂ to generate pyrimidinone structures. bohrium.com

Organocatalysis and Biocatalysis Approaches

The synthesis of pyrimidine derivatives has benefited from the rise of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations. This approach avoids the use of often toxic and expensive metal catalysts. In the context of pyrimidine synthesis, organocatalysis has been successfully applied in inverse-electron-demand Diels-Alder (IEDDA) reactions of ketones with 1,3,5-triazine, using hydrazine (B178648) as an effective organocatalyst to produce highly functionalized pyrimidines. researchgate.net This method is noted for its operational simplicity and expanded substrate scope. researchgate.net Bifunctional organocatalysts, such as those based on thiourea and squaramide, have also gained prominence. mdpi.com These catalysts can activate both reactants simultaneously through hydrogen bonding, enabling reactions like the Michael addition of malonates to nitroolefins, a key step in building precursors for complex heterocyclic systems. mdpi.com

Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative for chemical synthesis. While specific biocatalytic routes to this compound are not extensively documented, the principles have been applied to related structures. For instance, lipase-catalyzed deacylation of cephalosporins demonstrates the potential of enzymes in modifying complex heterocyclic compounds under mild conditions. researchgate.net The application of enzymes like ene-reductases has also been pivotal in the synthesis of chiral molecules, showcasing the high stereoselectivity achievable with biocatalytic methods.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, purity, and environmental footprint of pyrimidinone synthesis.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. foliamedica.bg The synthesis of various pyrimidinone and dihydropyrimidinone derivatives has been successfully enhanced using microwave irradiation. foliamedica.bgajrcps.comresearchgate.net For example, the Biginelli condensation, a classic multicomponent reaction for producing dihydropyrimidinones, can be carried out efficiently under microwave conditions. foliamedica.bg A library of 3,4-dihydropyrimidin-2(1H)-ones was synthesized using acetic acid as both solvent and catalyst under microwave irradiation. researchgate.net Subsequent oxidation of these compounds to the corresponding pyrimidin-2(1H)-ones was also effectively achieved using potassium peroxydisulfate (B1198043) with microwave heating, completing the reaction in just 10 minutes. researchgate.net Similarly, the synthesis of hydantoins from amino acids has been achieved in a one-pot, two-step microwave-assisted process in water, highlighting the technique's versatility and alignment with green chemistry principles. beilstein-journals.org

Comparison of Synthesis Methods for Tetrahydropyrimidine Derivatives

| Method | Reaction Time | Key Features | Source |

|---|---|---|---|

| Conventional Heating (Reflux) | 20-24 hours | Standard procedure involving prolonged heating. | foliamedica.bg |

| Microwave-Assisted Synthesis | 22-24 minutes | Rapid, efficient, often results in higher yields and purity. | foliamedica.bg |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, facilitating the rapid generation of compound libraries. researchgate.netnih.gov This technique involves attaching a starting material to a solid support (e.g., a polymer resin) and carrying out a sequence of reactions. researchgate.netarkat-usa.org Intermediates are purified by simply washing the resin, which removes excess reagents and soluble byproducts. arkat-usa.org This methodology has been effectively applied to the synthesis of various pyrimidinone derivatives. arkat-usa.orgmdpi.com

A notable application is the synthesis of 5,6-disubstituted pyrimidinones and pyrimidindiones. arkat-usa.org In this approach, a polymer-bound thiouronium salt is condensed with β-ketoesters. arkat-usa.org The resulting polymer-bound pyrimidinone can then be cleaved from the support. arkat-usa.org Significantly, performing the cleavage step with an oxidizing agent like Oxone® in methanol (B129727) yields 2-methoxy pyrimidinone derivatives, directly analogous to the target compound. arkat-usa.org SPOS has also been used to prepare oligo-2-pyrimidinone-2'-deoxyribonucleotides, demonstrating its utility in complex biomolecule synthesis. oup.com The development of a 96-member library of trisubstituted pyrimidin-6-one carboxylic acids further underscores the power of SPOS for creating diverse molecular scaffolds. nih.gov

Green Chemistry Principles in Pyrimidinone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.comnih.gov The synthesis of pyrimidinones has been a fertile ground for applying these principles. Key strategies include the use of multicomponent reactions (MCRs), environmentally benign catalysts, and alternative solvents. derpharmachemica.comajgreenchem.com

The Biginelli reaction is a classic MCR that has been adapted using greener catalysts like magnesium bromide, which is inexpensive and efficient. derpharmachemica.com Researchers have also developed novel biodegradable and reusable catalysts. For example, sulphonated rice husk has been used as a heterogeneous catalyst for the one-pot synthesis of chromeno-pyrido-pyrimidinone derivatives with excellent yields. ajgreenchem.com Another innovative approach uses citrus extract as a natural acid catalyst for synthesizing aryl-substituted dihydropyrimidones. pjoes.compjoes.com Furthermore, recyclable catalysts such as Fe/Al pillared clay have been employed for the synthesis of chromene dihydropyrimidinone hybrids. nih.gov These methods often feature operational simplicity, high atom economy, and easy product isolation, aligning closely with the core tenets of green chemistry. derpharmachemica.comajgreenchem.com

Green Catalysts in Pyrimidinone Synthesis

| Catalyst | Reaction Type | Key Advantages | Source |

|---|---|---|---|

| Magnesium Bromide (MgBr₂) | Biginelli Reaction | Inexpensive, readily available, high yield, short reaction time. | derpharmachemica.com |

| Citrus Extract | Dihydropyrimidone Synthesis | Natural, biodegradable, green method. | pjoes.compjoes.com |

| Fe/Al Pillared Clay | Chromene Dihydropyrimidinone Synthesis | Recyclable, green chemistry approach. | nih.gov |

| Sulphonated Rice Husk (SRH) | Chromeno-pyrido-pyrimidinone Synthesis | Biodegradable, reusable, heterogeneous, excellent yield. | ajgreenchem.com |

Regioselective and Stereoselective Syntheses of Pyrimidinone Derivatives

Controlling the regiochemistry and stereochemistry of reactions is crucial for synthesizing specific isomers with desired biological activities. Regioselective synthesis ensures that a reaction occurs at a particular position on a molecule. A highly regioselective lithiation-substitution protocol has been developed to synthesize 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position. nih.govnih.govkuleuven.be This method provides a versatile and efficient route to specific structural analogues. nih.govnih.gov Similarly, efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- derpharmachemica.comnih.govnih.govtriazolo[1,5-a]pyrimidines by carefully choosing the reactants. rsc.org

Stereoselective synthesis focuses on forming a specific stereoisomer. youtube.comwiley.com While direct stereoselective synthesis of this compound is less common as the core itself is achiral unless substituted to create a chiral center, the principles are vital for its derivatives. For example, the reduction of the pyrimidine ring in 1-butyl-1,2-dihydropyrimidines using sodium borohydride (B1222165) has been shown to proceed stereoselectively to produce specific N,N'-disubstituted 1,3-diamine derivatives. thieme-connect.com Additionally, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to create highly functionalized tetrahydropyridine (B1245486) derivatives, showcasing advanced methods for controlling stereochemistry in related heterocyclic systems. nih.gov

Table of Mentioned Chemical Compounds

Reactivity and Transformation Studies of 5 Methoxypyrimidin 2 1h One

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. In the case of 5-Methoxypyrimidin-2(1H)-one, direct nucleophilic substitution of a hydrogen atom (SNH) is a possible, though often challenging, reaction pathway. More commonly, the pyrimidine core is first functionalized with a leaving group, such as a halogen, to facilitate substitution.

One common strategy involves the use of halogenated pyrimidinones (B12756618), such as 6-chloropyrimidin-4-one, which can undergo nucleophilic aromatic substitution with various nucleophiles like imidazole (B134444) derivatives. This approach allows for the introduction of diverse functionalities onto the pyrimidine scaffold. Another powerful method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which provides a versatile tool for the functionalization and transformation of heterocyclic compounds. iupac.org This reaction allows for the direct introduction of functionalized alkyl substituents into electrophilic aromatic rings. iupac.org The reaction of nitroquinolines with nucleophiles like cyanide can also lead to the formation of aminocyanoarenes through intermediate σH-adducts. psu.edu

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult due to the ring's electron-deficient nature, caused by the two electronegative nitrogen atoms. imperial.ac.uk However, the presence of the electron-donating methoxy (B1213986) group at the C5 position can activate the ring towards electrophilic attack to some extent. The resonance structures of similar systems like 2-pyridone show that the C3 and C5 positions are more electron-rich and thus more reactive towards electrophiles. nih.gov

Electrophilic substitutions such as halogenation, Vilsmeier formylation, and nitration have been demonstrated on fused pyrimidine systems like thieno[2,3-d]pyrimidines. growingscience.com The position of substitution is influenced by the combined electronic effects of the fused ring and the substituents on the pyrimidine ring. growingscience.com For heteroaromatic systems, computational methods like the RegioSQM method, which calculates the free energies of protonated aromatic C-H carbons, can be used to predict the regioselectivity of electrophilic aromatic substitution reactions. amazonaws.com

Reactions Involving the Methoxy Substituent

The methoxy group on the pyrimidine ring is a key functional handle that can undergo specific transformations, most notably demethylation. This reaction converts the methoxy ether into a hydroxyl group, yielding the corresponding 5-hydroxypyrimidin-2(1H)-one. Demethylation can be achieved through various chemical methods. For instance, the demethylation of a 5-methoxy group has been noted as a key step in the synthesis of certain heterocyclic compounds. thieme-connect.com

In biological contexts, the removal of methyl groups from DNA bases is a fundamental process. Active DNA demethylation involves the oxidation of 5-methylcytosine (B146107) (5mC) by ten-eleven translocation (TET) enzymes to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC). abcam.comepigentek.com While this process is biological, the underlying chemical transformation from a methyl ether (or methylated amine) to a hydroxyl group is conceptually similar to synthetic demethylation. Studies on the enzymatic demethylation of 5-methylcytosine have shown the release of formaldehyde (B43269), suggesting a mechanism involving oxidation of the methyl group. nih.gov Such oxidative demethylation strategies can sometimes be mimicked in synthetic organic chemistry.

Derivatization and Functionalization Strategies

The nitrogen atoms of the this compound ring can be readily functionalized through alkylation and acylation reactions. The presence of two nitrogen atoms (N1 and N3) allows for regioselective functionalization, which can be controlled by the reaction conditions and the nature of the protecting groups. N-alkylation is a common strategy to improve the solubility and modify the biological properties of pyrimidinone derivatives. rsc.org For example, N-alkylation of 2-amino-4(3H)-pyrimidinone derivatives has been achieved using reagents like ethyl bromide and n-propyl bromide after protection of the amino group and metallation. nih.gov

N-acylation is another important transformation, often used to introduce carbonyl-containing moieties. nih.gov The acylation of 5-amino-6-methyl-3-phenyl-4(3H)-pyrimidinone has been reported. lookchem.com Cascade reactions involving Wolff rearrangement and double N-acylation have been developed to synthesize fused pyrimidinediones from α-diazoketones and 2-aminopyridines. researchgate.net These methods provide access to a wide range of N-substituted pyrimidinone derivatives with diverse functionalities. bohrium.comorientjchem.org

| Substrate Type | Reagent | Reaction Type | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Alkyl bromides | N-Alkylation | Microwave irradiation (15 min) | 8-alkyl-2-arylimidazo[1,2-a]pyrimidinones | rsc.org |

| Protected 2-amino-6-methyl-4(3H)-pyrimidinone | Ethyl bromide, n-propyl bromide | N-Alkylation | n-BuLi in THF, 0 °C | C6- and N-alkylated derivatives | nih.gov |

| Ribonucleosides (adenosine, cytidine) | p-Nitrophenyl esters of acids | N-Acylation | Dicyclohexylcarbodiimide (DCC), HOSu | N-acylated nucleosides | nih.gov |

| α-Diazoketones and 2-aminopyridines | - | Cascade Double N-Acylation | Catalyst- and additive-free, one-pot | Fused Pyrimidinediones | researchgate.net |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. mdpi.com For pyrimidine and pyridone systems, which are electron-poor, direct C-H functionalization often requires transition-metal catalysis. researchgate.netrsc.org

Palladium-catalyzed direct C-H arylation has been successfully applied to N-picolinyl and 2-cyanoethyl pyrimidinones. scispace.com The regioselectivity of these reactions is a critical aspect. In 2-pyridone systems, C-H functionalization can be directed to different positions (C3, C4, C5, or C6) depending on the electronic nature of the substrate, the directing group used, and steric factors. nih.gov For example, palladium-catalyzed alkenylation of unsubstituted 2-pyridones occurs selectively at the C5 position, while substituted pyridones react at the C3 position. nih.gov These methodologies offer efficient routes to highly functionalized pyrimidinones. nih.govmdpi.com

| Substrate | Coupling Partner | Catalyst/Reagent | Position Functionalized | Product | Reference |

|---|---|---|---|---|---|

| N-picolinyl pyrimidinones | Aryl halides | Palladium catalyst | Ortho to directing group | Ortho-arylated pyrimidinones | scispace.com |

| Unsubstituted 2-pyridone | Styrene | Pd(OAc)₂, Cu(OAc)₂ | C5 | C5-alkenylated 2-pyridone | nih.gov |

| Substituted 2-pyridone | Styrene | Pd(OAc)₂, Ag-based oxidant | C3 | C3-alkenylated 2-pyridone | nih.gov |

| N-methyl 7-azaindole (B17877) N-oxide | Aryl bromides | Pd(OAc)₂, DavePhos, PivOH | C6 | C6-arylated 7-azaindole N-oxide | mdpi.com |

Halogenation of the pyrimidinone ring, followed by transition-metal-catalyzed cross-coupling reactions, is a cornerstone of its derivatization chemistry. Halogen atoms serve as versatile handles for introducing carbon-carbon and carbon-heteroatom bonds. The regioselectivity of halogenation is crucial and can often be controlled by the reaction conditions. For instance, a regioselective lithiation-substitution protocol has been used to synthesize 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.gov

Once halogenated, these intermediates can undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Liebeskind-Srogl reactions. acs.orgacs.org These methods allow for the modular synthesis of highly functionalized pyrimidinones. acs.orgdntb.gov.ua For polyhalogenated pyrimidines, the reactivity of the different halogen atoms can be selectively controlled. For example, in 5-bromo-2,4-dichloropyrimidine, the chloro group at the C4 position is often the most labile towards palladium-catalyzed cross-coupling under specific conditions. wuxibiology.com This differential reactivity enables sequential cross-coupling reactions to build complex molecular architectures. wuxibiology.comacademie-sciences.fr

| Reaction Type | Substrate | Reagent/Catalyst | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Bromination | Protected 2-amino-6-substituted-4(3H)-pyrimidinone | N-Bromosuccinimide (NBS) | Regioselective bromination at C5 | 2-Amino-5-bromo-6-substituted-4(3H)-pyrimidinone | nih.gov |

| Suzuki-Miyaura Coupling | Halogenated pyrimidinone | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Forms C-C bonds | Aryl-substituted pyrimidinone | academie-sciences.fr |

| Liebeskind-Srogl Coupling | Thiomethyl- and bromo-substituted pyrimidinone | Boronic acid, Pd catalyst, Cu(I) cofactor | Selective coupling at the thiomethyl position | Aryl-substituted pyrimidinone | acs.orgacs.org |

| Stille Coupling | Halogenated pyrimidinone | Organostannane, Pd catalyst | Forms C-C bonds, often under harsher conditions | Alkenyl- or aryl-substituted pyrimidinone | acs.orgacs.org |

Ring Modification and Fused Heterocyclic System Formation

The pyrimidine ring can undergo various modifications, including ring expansion, contraction, and fusion with other heterocyclic systems. These transformations are valuable in creating diverse chemical scaffolds for various applications.

Ring expansion and contraction reactions offer pathways to novel cyclic and heterocyclic systems. wikipedia.orgchemistrysteps.com For pyrimidinone derivatives, these reactions can be initiated by various stimuli, including photochemical and chemical methods.

One notable photochemical transformation is the Dewar valence isomerization, which has been studied in the context of the 5-methyl-2-pyrimidinone (5M2P) core, a model for the photoreactive unit in (6-4) photolesions in DNA. aip.org This process involves a 4π electrocyclic reaction localized within the pyrimidinone entity, leading to the formation of a bicyclic Dewar valence isomer. aip.org The efficiency of this isomerization can be influenced by the structural constraints imposed by the surrounding molecular environment. aip.org

Chemical methods for ring modification often involve reactions that proceed through intermediates that can rearrange to either larger or smaller ring systems. For example, the reaction of certain chloromethyl-substituted tetrahydropyrimidines can lead to either a ring expansion to a 1,3-diazepin-2-one or a ring contraction to an α-aminopyrroline, depending on the nucleophile used. rsc.org These types of reactions highlight the versatility of the pyrimidine scaffold in synthetic chemistry.

While specific studies on the ring expansion and contraction of this compound are not extensively documented in the provided results, the general principles observed for related pyrimidinone derivatives suggest potential pathways for such transformations. For instance, ultraviolet irradiation of substituted pyrimidine 1-oxides can lead to ring contraction. wur.nl

Table 1: Examples of Ring Modification Reactions in Pyrimidine Systems

| Starting Material | Reagents/Conditions | Product Type | Reference |

| (6-4)-lesion containing dinucleotide | UV-B irradiation | Dewar valence isomer | aip.org |

| Ethyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate | Potassium hydrosulphide | Sulphur-bridged 1,3-diazepin-2-one (Ring Expansion) | rsc.org |

| Ethyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate | Amines | α-Aminopyrrolines (Ring Contraction) | rsc.org |

| 4-Chloro-2,6-dimethylpyrimidine 1-oxide | Ultraviolet irradiation | Ring Contraction Product | wur.nl |

The fusion of a pyrimidinone ring with other heterocycles, such as thiazole, results in bicyclic systems with significant biological and pharmacological properties. ijnc.ir The synthesis of thiazolo[3,2-a]pyrimidinones is a well-established area of research, often starting from pyrimidine-2(1H)-thione derivatives. ijnc.irpensoft.net

A common synthetic route involves the reaction of a dihydropyrimidin-2(1H)-thione with an α-halo ketone or a related bifunctional electrophile. ijnc.irresearchgate.net For instance, the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate (B1195939) leads to the formation of 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir Similarly, the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones can yield 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines.

While these examples start from the thione analogue, the synthesis of fused systems from this compound itself is also conceivable through different synthetic strategies. For example, cycloaddition reactions of 1,3-dipoles to the C5=C6 double bond of the pyrimidine ring can be a direct method for constructing fused isoxazolopyrimidinone systems. semanticscholar.org

The synthesis of various other fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, has also been extensively explored, often starting from functionalized pyrimidine precursors. rsc.orgresearchgate.net These methods include multicomponent reactions and cyclization of appropriately substituted pyrimidines. rsc.org

Table 2: Synthesis of Fused Pyrimidinone Heterocycles

| Starting Pyrimidine Derivative | Reagent(s) | Fused Heterocyclic Product | Reference |

| 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | ijnc.ir |

| 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one | Phenacyl bromides, then H₂SO₄ | 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | pensoft.net |

| 2-Methoxypyrimidine | Benzonitrile oxide | Dihydroisoxazolopyrimidinone | semanticscholar.org |

| Ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate | Thiourea (B124793) | 1H-indolyl-dihydropyrimido[4,5-d]pyrimidinone | rsc.org |

Tautomerism and Isomerization Dynamics in Pyrimidinone Systems

Pyrimidinone systems, including this compound, can exist in different tautomeric forms. The most common tautomerism in 2-pyrimidinones is the lactam-lactim tautomerism, where the proton can reside on the nitrogen atom (lactam form) or the oxygen atom (lactim form). wikipedia.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring.

The study of tautomerism is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. dntb.gov.ua For instance, the relative energies of tautomers of isocytosine (B10225) derivatives are strongly dependent on the electronic nature of the substituent at the 5-position. nih.gov An electron-donating group, such as a methoxy group, would be expected to influence the tautomeric equilibrium of this compound.

Isomerization dynamics, particularly photoisomerization, are also a key feature of pyrimidinone systems. As mentioned earlier, the Dewar valence isomerization is a significant photochemical pathway. aip.org Furthermore, studies on related systems like 2-hydroxy-3-nitropyridine (B160883) have shown that intramolecular hydrogen-atom migrations can lead to different isomers, with the dynamics being influenced by light and temperature. nih.gov The interconversion between different tautomers and isomers is a dynamic process that can be investigated using spectroscopic techniques and computational methods. unlp.edu.arresearchgate.net

While specific experimental data on the tautomerism and isomerization of this compound were not found in the provided search results, the principles governing these phenomena in related pyrimidinone and hydroxypyridine systems provide a strong basis for understanding its potential behavior. escholarship.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Analyses of 5 Methoxypyrimidin 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Methoxypyrimidin-2(1H)-one, providing detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon (¹³C) NMR Characterization

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet in the upfield region, approximately between 3.5 and 4.0 ppm. The protons on the pyrimidine (B1678525) ring would be observed further downfield due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. The proton at the C6 position and the proton at the C4 position would likely appear as doublets, with their chemical shifts influenced by the neighboring methoxy and carbonyl groups. The N-H proton of the pyrimidinone tautomer would likely present as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would provide a signal for each unique carbon atom. The carbon of the methoxy group would resonate in the upfield region (around 55-60 ppm). The carbons of the pyrimidine ring would have characteristic shifts in the aromatic region. The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 150-170 ppm. The C5 carbon, bearing the methoxy group, would also be significantly downfield, while the other ring carbons (C4 and C6) would have shifts indicative of their position in the heterocyclic ring.

2D NMR Experiments for Structural Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, for instance, confirming the connectivity between the C4 and C6 protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the placement of the methoxy group at C5, by observing a correlation between the methoxy protons and the C5 carbon, and for assigning the quaternary carbons.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrimidinone ring would likely appear as a broad band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations from the methoxy group and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group and various C-N and C=C stretching vibrations of the pyrimidine ring would contribute to a complex fingerprint region below 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C=O and C-H stretching bands would also be present.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (Molecular Formula: C₅H₆N₂O₂), the molecular weight is 126.11 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126.

The fragmentation pattern would likely involve initial losses of small, stable molecules or radicals. Common fragmentation pathways for pyrimidinones (B12756618) include the loss of CO (carbon monoxide) and HCN (hydrogen cyanide). cdnsciencepub.com For this specific compound, the loss of the methoxy group as a radical (∙OCH₃, 31 mass units) or formaldehyde (B43269) (CH₂O, 30 mass units) via rearrangement are also plausible initial fragmentation steps. Analysis of the resulting fragment ions would help to piece together the structure of the parent molecule.

Single Crystal X-ray Diffraction and Crystal Engineering

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would unambiguously confirm the tautomeric form present in the solid state and reveal details of intermolecular interactions, such as hydrogen bonding.

Crystal engineering studies on related pyrimidine derivatives often focus on understanding and utilizing hydrogen bonding patterns for the design of new materials. researchgate.nettandfonline.comrsc.org For this compound, the N-H group and the carbonyl oxygen are expected to be primary sites for hydrogen bonding, potentially forming dimers or extended chain structures in the solid state. The methoxy group could also participate in weaker C-H···O interactions, further influencing the crystal packing.

Determination of Molecular Conformation and Tautomeric Forms

The molecular structure of this compound, a derivative of the pyrimidinone core, is characterized by the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Pyrimidinones, in general, can exist in keto and enol forms. In the case of this compound, the predominant tautomer is the 2(1H)-one form. This is consistent with studies on similar pyrimidinone systems, which have shown that the keto form is generally more stable. mdpi.com

The conformation of the molecule is influenced by the arrangement of its substituents. The planarity of the pyrimidine ring is a key feature, though slight deviations can occur due to the presence of substituents. The methoxy group at the 5-position can influence the electronic distribution within the ring and participate in intramolecular interactions. The conformation of related molecules, such as those with a methoxy group, can be stabilized by intramolecular hydrogen bonds. researchgate.net The study of similar pyrimidinone structures reveals that the molecular conformation is often stabilized by such intramolecular interactions. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to determine the relative energies of different tautomers and conformers, providing insight into their stability. mdpi.com For instance, in a related ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine system, DFT calculations were used to assess the conformational equilibrium and tautomerism. mdpi.com Mass spectrometry is another powerful tool for studying tautomeric equilibria in the gas phase, as it allows for the characterization of individual tautomers and can provide information on their fragmentation patterns. unlp.edu.arresearchgate.net

| Parameter | Description | Typical Finding |

| Tautomeric Form | The predominant isomeric form of the molecule. | The 2(1H)-one (keto) form is generally the most stable tautomer for pyrimidinones. mdpi.com |

| Ring Conformation | The spatial arrangement of the atoms in the pyrimidine ring. | The pyrimidine ring is largely planar, with minor deviations possible. |

| Substituent Orientation | The orientation of the methoxy group relative to the pyrimidine ring. | The methoxy group's orientation can be influenced by and participate in intramolecular interactions. |

| Computational Analysis | Theoretical methods used to predict stability. | DFT calculations are used to determine the relative energies and stability of different tautomers and conformers. mdpi.com |

| Gas-Phase Analysis | Experimental method for studying tautomers. | Mass spectrometry helps in identifying and characterizing different tautomeric forms in the gas phase. unlp.edu.arresearchgate.net |

Analysis of Intramolecular and Intermolecular Interactions

Intramolecular Interactions: Within a single molecule of this compound, intramolecular hydrogen bonds can occur. These typically involve the hydrogen atom of the N1-H group and the oxygen atom of the C2=O group, or potentially the oxygen of the methoxy group, although the former is more common in pyrimidinone structures. Such interactions contribute to the planarity and conformational stability of the molecule. researchgate.netresearchgate.net The presence of these bonds can be inferred from spectroscopic data and confirmed by crystallographic analysis.

Intermolecular Interactions: In the crystalline state, molecules of this compound are held together by a variety of intermolecular forces. The most significant of these are hydrogen bonds. Pyrimidinone derivatives are known to form robust N-H···O hydrogen bonds, which are analogous to the base pairing in DNA and RNA. nih.gov These interactions typically lead to the formation of dimers or chains. nih.gov

The competition between intramolecular and intermolecular interactions ultimately dictates the final crystal structure. nih.gov Understanding these interactions is fundamental to predicting and controlling the solid-state properties of the compound.

| Interaction Type | Description | Significance |

| Intramolecular N-H···O | Hydrogen bond within the same molecule. | Stabilizes molecular conformation and planarity. researchgate.netresearchgate.net |

| Intermolecular N-H···O | Strong hydrogen bond between different molecules. | Forms dimers and chains, crucial for crystal packing. nih.gov |

| Intermolecular C-H···O | Weaker hydrogen bond between different molecules. | Contributes to the formation of a 3D supramolecular network. nih.govresearchgate.net |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Provides additional stabilization to the crystal lattice. researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

For compounds related to this compound, Hirshfeld surface analysis reveals the nature and relative importance of various intermolecular interactions. The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of contacts and their distances. Red spots on the Hirshfeld surface highlight short contacts, which correspond to strong interactions like hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of contact distances, allowing for the deconvolution of the surface into contributions from different atom pairs. For pyrimidinone derivatives, the fingerprint plots typically show that H···O/O···H and H···H contacts make the most significant contributions to the total Hirshfeld surface area. mdpi.comnih.gov This indicates the prevalence of hydrogen bonding and van der Waals forces in the crystal packing.

The analysis of contacts on the Hirshfeld surface for similar structures confirms that the crystal packing is often driven by strong electrostatic interactions, including coordination bonds (if a metal is present) and strong hydrogen bonds. researchgate.net The relative contributions of different contacts, such as C···H/H···C and N···H/H···N, can also be quantified, providing a comprehensive understanding of the forces governing the supramolecular architecture. nih.gov

| Hirshfeld Surface Feature | Information Provided | Typical Findings for Related Compounds |

| dnorm Surface | Visualizes intermolecular contacts, with red areas indicating short/strong contacts. | Red spots highlight strong N-H···O and C-H···O hydrogen bonds. mdpi.com |

| Fingerprint Plot | 2D summary of intermolecular contact distances. | Dominant contributions from H···O/O···H and H···H contacts. mdpi.comnih.gov |

| Contact Percentages | Quantitative contribution of different atom pairs to the Hirshfeld surface. | High percentages for H···O/O···H and H···H contacts, confirming the importance of hydrogen bonding and van der Waals forces. nih.gov |

| Shape Index | Identifies π-π stacking interactions. | Presence of adjacent red and blue triangles indicates π-π stacking. mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure of the molecule. uzh.ch

For organic molecules like this compound, the electronic transitions observed in the UV-Vis spectrum are typically of the n → π* and π → π* types. elte.hu These transitions involve the promotion of electrons from non-bonding (n) or pi (π) molecular orbitals to anti-bonding pi (π*) orbitals. libretexts.org

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are generally high-energy transitions and result in strong absorption bands, often in the far-UV region. elte.hu Conjugation, or the presence of alternating single and multiple bonds, shifts these absorptions to longer wavelengths (a bathochromic or red shift). msu.edu

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen or oxygen atom) to a π* anti-bonding orbital. These are typically lower in energy (occur at longer wavelengths) than π → π* transitions but have a much lower probability, resulting in weaker absorption bands. uzh.chelte.hu

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to these electronic transitions. The exact position and intensity of these bands can be influenced by factors such as the solvent polarity and the presence of substituents on the pyrimidine ring. For example, the formation of hydrogen bonds with the solvent can affect the energy levels of the molecular orbitals and lead to shifts in the absorption maxima. uobabylon.edu.iq

| Electronic Transition | Description | Typical Wavelength Range | Relative Intensity |

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. elte.hu | Shorter wavelengths (higher energy). elte.hu | Strong |

| n → π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. elte.hu | Longer wavelengths (lower energy). elte.hu | Weak |

Theoretical and Computational Chemistry Studies on 5 Methoxypyrimidin 2 1h One

Reactivity Descriptors and Local/Global Reactivity Parameters

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting and understanding how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents areas of neutral potential.

For 5-Methoxypyrimidin-2(1H)-one, computational analysis using methods like Density Functional Theory (DFT) predicts a distinct charge distribution. The most negative potential (red/yellow regions) is expected to be localized around the carbonyl oxygen atom (at position 2) and the nitrogen atoms of the pyrimidine (B1678525) ring due to the high electronegativity and the presence of lone pair electrons. These sites are therefore predicted to be susceptible to electrophilic attack.

Conversely, the most positive potential (blue regions) is anticipated around the hydrogen atom attached to the nitrogen at position 1 (N1-H). This acidity makes it a likely site for hydrogen bonding and interaction with nucleophiles. The hydrogen atoms of the methoxy (B1213986) group also exhibit a degree of positive potential. This detailed charge mapping provides fundamental insights into the molecule's reactivity and intermolecular interaction capabilities. rsc.orgnih.gov

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Ring Nitrogen Atoms (N1, N3) | Negative (Yellow/Green) | Sites for electrophilic attack and coordination |

| Amide Hydrogen (N-H) | Highly Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor |

| Methoxy Group (-OCH₃) | Near Neutral/Slightly Negative (Oxygen) | Influences ring electron density, potential H-bond acceptor |

Molecular Dynamics Simulations and Adsorption Phenomena

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes, intermolecular interactions, and thermodynamic properties of a system, which are not accessible through static modeling. mdpi.comnih.govmdpi.com

While specific MD simulation studies on the adsorption of this compound are not extensively documented, the principles of this technique can be applied to understand its potential behavior. MD simulations could model the interaction of this compound with various surfaces, such as graphene, metallic nanoparticles, or the active site of a biological macromolecule like an enzyme. nih.govrsc.org

Such simulations would involve placing the molecule near the surface in a simulated solvent environment and observing its behavior over nanoseconds. The analysis of the simulation trajectory would reveal:

Adsorption Energetics : Calculating the binding free energy to determine the spontaneity and strength of the adsorption process.

Interaction Modes : Identifying the specific atoms and functional groups involved in the interaction. The carbonyl oxygen and the N-H group of this compound would be primary candidates for forming strong hydrogen bonds with a substrate. The pyrimidine ring could engage in π-stacking interactions.

Conformational Changes : Determining if the molecule or the substrate changes shape upon binding.

Solvent Effects : Understanding the role of solvent molecules (e.g., water) in mediating or competing with the adsorption process.

These insights are critical for applications ranging from designing new materials and sensors to understanding the mechanisms of drug action. For instance, simulating the interaction with an enzyme active site can elucidate the binding mode and stability, guiding the design of more potent inhibitors. mdpi.com

Spectroscopic Property Predictions from Computational Models

Computational quantum chemistry, particularly DFT, has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. nih.govnih.govaip.org By calculating the electronic structure and vibrational frequencies, theoretical spectra (IR, Raman, NMR, UV-Vis) can be generated that often show excellent agreement with experimental data. nih.gov

For this compound, these computational models can predict key spectroscopic features:

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies corresponding to specific functional groups. Key predicted vibrations for this molecule would include the C=O stretching frequency (typically a strong band around 1650-1700 cm⁻¹), the N-H stretching (around 3200-3400 cm⁻¹), C-O-C stretching of the methoxy group, and various C=C and C=N stretching modes of the pyrimidine ring. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the model would predict the chemical shifts for the aromatic protons, the N-H proton, and the methoxy protons, as well as for each unique carbon atom in the structure. These theoretical values are crucial for assigning peaks in experimental spectra.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic excitations like n→π* and π→π* transitions within the pyrimidine ring and carbonyl group.

| Spectroscopic Technique | Predicted Property | Typical Calculated Range/Value |

|---|---|---|

| FT-IR | C=O Stretch | ~1680 cm⁻¹ |

| FT-IR | N-H Stretch | ~3300 cm⁻¹ |

| ¹H NMR | N-H Proton (δ) | ~10-12 ppm |

| ¹H NMR | -OCH₃ Protons (δ) | ~3.8 ppm |

| ¹³C NMR | C=O Carbon (δ) | ~160 ppm |

| UV-Vis | π→π* Transition (λmax) | ~250-280 nm |

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data storage. nih.govrsc.org Pyrimidine derivatives are often studied as NLO materials due to their π-conjugated systems, which can facilitate intramolecular charge transfer (ICT). researchgate.net The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β).

Computational methods, typically at the DFT level, are employed to calculate these NLO parameters. rsc.orgdntb.gov.ua For this compound, the presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nature of the pyrimidinone ring system creates a "push-pull" electronic effect. This inherent asymmetry and potential for ICT suggest that the molecule could exhibit a significant NLO response.

Theoretical calculations would focus on determining the components of the dipole moment (μ), polarizability, and hyperpolarizability tensors. The total (or average) values are then compared with known NLO materials, such as urea (B33335), to gauge its potential. A high calculated β value would indicate a strong second-order NLO response, making the compound a candidate for further experimental investigation for applications like second-harmonic generation. nih.govresearchgate.net

| NLO Property | Symbol | Significance | Typical Calculation Method |

|---|---|---|---|

| Dipole Moment | μ | Measures charge separation; influences molecular packing | DFT/B3LYP |

| Polarizability | α | Measures the ease of distortion of the electron cloud | DFT/B3LYP |

| First Hyperpolarizability | β | Quantifies the second-order NLO response | DFT/B3LYP |

Structure-Activity Relationship (SAR) Insights from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, provide a powerful framework for deriving these insights. nih.govresearchgate.net QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.govacs.org

For a class of compounds like pyrimidinone derivatives, a QSAR study would involve several steps:

Dataset Preparation : A series of analogues of this compound would be defined, for example, by varying the substituent at the 5-position (e.g., -H, -F, -Cl, -CH₃, -OCH₃).

Descriptor Calculation : For each analogue, a set of molecular descriptors is calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., HOMO/LUMO energies, dipole moment, MEP values), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the calculated descriptors with experimentally determined biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.govmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

The resulting QSAR model provides valuable insights into the SAR. For instance, the model might reveal that higher biological activity is correlated with a more negative electrostatic potential at the carbonyl oxygen and a lower LUMO energy. Such insights are instrumental in guiding the rational design of new, more potent compounds by suggesting which structural modifications are most likely to enhance activity. nih.govsemanticscholar.org

Strategic Role of Pyrimidinone Scaffolds in Contemporary Chemical Research

Molecular Framework Utilization for Advanced Chemical Applications

While renowned for their biological activity, pyrimidinone scaffolds and their fused derivatives are also being explored as foundational frameworks for advanced materials. For instance, fused pyrimidine (B1678525) systems like 1,4,9b-triazaphenalenes, which are types of pyridopyrimido[1,6-a]pyrimidines, have been synthesized and studied for their potential in electronic applications nih.gov. The inherent electronic properties and structural planarity of the pyrimidine ring make it an attractive component for creating organic semiconductor materials and dyes mdpi.com. The ability to tune the electronic characteristics of the pyrimidinone core through targeted synthesis allows for the development of materials with specific optical and charge-transfer properties mdpi.com.

Strategic Scaffold Design for Bioactive Molecules

The pyrimidinone scaffold is a highly valued "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands that interact with a wide array of biological targets. nih.gov Its utility stems from the arrangement of hydrogen bond donors and acceptors, which can be readily modified to achieve desired physicochemical properties like solubility, lipophilicity, and polarity. frontiersin.org This adaptability has led to the development of pyrimidine-based compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov The design of these molecules often involves strategic substitutions on the pyrimidinone ring to optimize interactions with specific enzymes or receptors, thereby enhancing potency and selectivity. frontiersin.org

Table 1: Examples of Bioactive Molecules Based on Pyrimidinone and Related Scaffolds

| Scaffold Type | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Pyrimidinone | Ubiquitin specific protease 7 (USP7) Inhibitors | Oncology nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Activin receptor-like kinase 5 (ALK5) Inhibitor | Oncology (Pancreatic Cancer) nih.gov |

| Pyrazolo[4,3-d]pyrimidine | Cyclin-dependent kinase 2 (CDK2) Inhibitor | Oncology drugbank.com |

| Pyrimido[1,2-a]quinazolinones | Protein Kinase Inhibitors | Various nih.gov |

| Fused Pyrimidinone | Melanin-concentrating hormone receptor antagonist | Metabolic Disorders nih.gov |

Fragment-Based Design Approaches in Scaffold Diversification

Fragment-Based Drug Design (FBDD) is a powerful strategy that identifies small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then grown, linked, or merged to create more potent, drug-like molecules. youtube.comyoutube.com The pyrimidinone scaffold is exceptionally well-suited for FBDD due to its compact size and rich chemical functionality, which provides multiple points for diversification. frontiersin.org

Research has demonstrated the successful application of this approach. For example, fragment-based screening was a key step in identifying initial hits that led to the development of potent and selective pyrimidinone-based inhibitors of Ubiquitin Specific Protease 7 (USP7), a target in cancer therapy nih.gov. Similarly, a combination of virtual screening and FBDD strategies was employed to discover novel pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of activin receptor-like kinase 5 (ALK5), which is implicated in pancreatic cancer nih.gov. This methodology allows for a more efficient exploration of chemical space, enabling the construction of lead compounds with optimized binding and pharmacological properties. youtube.com

Bioisosterism, the practice of substituting one chemical group with another that produces similar biological activity, is a fundamental tactic in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The pyrimidinone scaffold is frequently used as a bioisostere for other aromatic systems. For instance, pyridinone, a close structural relative, can act as a bioisostere for phenol, amide, pyridine, and pyrimidine rings. frontiersin.org The pyrimidine ring itself is often employed as a bioisosteric replacement for phenyl and other aromatic π-systems, which can enhance medicinal chemistry properties. nih.gov

A notable example is the development of a pyrazolo[4,3-d]pyrimidine-based compound as a bioisostere of roscovitine, a well-known inhibitor of cyclin-dependent kinases (CDKs) drugbank.com. By replacing the purine core of roscovitine with the pyrazolo[4,3-d]pyrimidine scaffold, researchers developed a novel and potent CDK2 inhibitor with significant antiproliferative activity, demonstrating anticancer effects that exceeded those of its parent compound drugbank.com. This highlights the power of using pyrimidinone-related scaffolds to mimic the structure of other key molecules to create superior therapeutic agents.

Protein kinases are a major class of drug targets, particularly in oncology, and most kinase inhibitors function by competing with ATP at its binding site. mtak.hu A critical interaction within this site occurs at the "hinge region," a flexible loop that connects the two lobes of the kinase domain. ATP's adenine base forms crucial hydrogen bonds with this hinge. chemrxiv.org The pyrimidine core is an archetypal "hinge-binder" because its nitrogen atoms can effectively mimic the hydrogen bonding pattern of adenine. chemrxiv.orgnih.gov

This hinge-binding capability is a cornerstone of many pyrimidine-based kinase inhibitors. nih.gov The scaffold serves as an anchor, positioning the rest of the molecule to interact with other regions of the ATP pocket, which can confer selectivity for specific kinases. nih.gov By modifying substituents on the pyrimidine ring, particularly at the 5-position which is near the "gatekeeper" residue, researchers can tune the inhibitor's selectivity across the kinome. nih.gov This strategy has been used to develop potent inhibitors for a range of kinases, including understudied kinases implicated in neurodegeneration such as DRAK1 and MARK3/4. nih.gov

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, creating a "library" that can be screened for biological activity. wikipedia.orgyoutube.com The pyrimidinone scaffold is an ideal foundation for building such libraries due to its synthetic tractability and multiple points for diversification. Efficient, multi-component reactions, such as those used to produce pyrimidinone derivatives from aldehydes, amidines, and other reagents, are well-suited for high-throughput synthesis. tandfonline.com

Researchers have successfully applied this to create large libraries for drug discovery. For example, a parallel solution-phase synthesis was developed to produce over 2,200 carboxamides based on the 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold nih.gov. More recently, the power of this approach has been amplified through the creation of DNA-Encoded Libraries (DELs). Scientists have designed and synthesized pyrimidine-focused DELs containing over 65 million unique compounds, using functionalized pyrimidine cores like 2,4,6-trichloropyrimidine as the starting point for a "split-and-pool" synthesis strategy nih.gov. Screening these vast libraries against targets like the BRD4 protein has successfully identified potent binders, demonstrating the value of pyrimidine scaffolds in large-scale hit identification. nih.gov

Development of Pyrimidinone Derivatives as Synthetic Intermediates

Beyond their direct use as bioactive agents, pyrimidinone derivatives are valuable synthetic intermediates—molecular building blocks used to construct more complex chemical structures. Their inherent reactivity and functional groups allow for sequential chemical modifications to build diverse molecular architectures. For instance, pyrimidinone-containing bisheteroarenes have been synthesized and subsequently used as precursors to create a range of diversified pyrimidine analogs through a sequential approach. rsc.org

A specific example relevant to the subject compound is 2-Methoxypyrimidin-5-amine, a close structural analog. This compound is described as a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its utility as a building block in organic synthesis allows for the creation of various heterocyclic compounds, and its reactivity is valuable in drug discovery programs for designing and developing new potential therapeutic agents. This underscores the foundational role of substituted pyrimidinone and pyrimidine structures in providing the chemical starting points for a wide array of more complex and functional molecules.

Influence of Substituent Effects on Scaffold Modulation for Molecular Design

The strategic placement of various functional groups onto the pyrimidinone ring is a cornerstone of modern molecular design. These substituents exert profound control over the molecule's steric, electronic, and physicochemical properties, thereby modulating its interactions with biological targets or its performance in material applications. The ability to systematically alter these properties through synthetic modification makes the pyrimidinone scaffold a highly attractive platform for developing novel chemical entities. Quantitative Structure-Activity Relationship (QSAR) studies on substituted pyrimidines often reveal that specific molecular descriptors, influenced by substituents, are key to their biological activity. researchpublish.comrjpbr.combenthamdirect.comnih.govresearchgate.net

Steric and Electronic Effects of the Methoxy (B1213986) Group

The introduction of a methoxy (-OCH3) group at the 5-position of the pyrimidin-2(1H)-one ring imparts distinct steric and electronic characteristics that are crucial for molecular design.

Electronic Influence: The electronic nature of the methoxy group is twofold. It exhibits a slight electron-withdrawing inductive effect (-I) due to the higher electronegativity of the oxygen atom compared to the carbon of the pyrimidine ring. However, the more dominant effect is its electron-donating resonance effect (+M), where the lone pairs on the oxygen atom can be delocalized into the aromatic pyrimidine ring. This resonance effect increases the electron density of the ring system. This dual electronic nature can be quantitatively described by Hammett substituent constants, which for a methoxy group are typically σm = 0.12 and σp = -0.27. viu.ca The negative para value highlights its strong electron-donating character through resonance. This increased electron density can modulate the reactivity of the pyrimidinone ring and its ability to participate in various non-covalent interactions.

Below is a table summarizing the key physicochemical properties of 5-Methoxypyrimidin-2(1H)-one.

| Property | Value | Source |

| Molecular Formula | C5H6N2O2 | chemicalbook.com |

| Molecular Weight | 126.11 g/mol | chemicalbook.com |

| Melting Point | 187-189 °C | chemicalbook.com |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 8.27 ± 0.10 | chemicalbook.com |

Tuning of Polarity, Lipophilicity, and Hydrogen Bonding Capabilities

The 5-methoxy substituent plays a significant role in modulating the key physicochemical properties of the pyrimidinone scaffold, namely its polarity, lipophilicity, and hydrogen bonding potential. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profiles.

Lipophilicity: Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter for drug absorption and distribution. The methoxy group, containing both a polar oxygen and a nonpolar methyl group, has a nuanced effect on lipophilicity. While the oxygen atom can increase polarity, the methyl group contributes to lipophilicity. For the related compound 5-Methoxyuracil, the calculated XLogP3 is -0.8, indicating a degree of hydrophilicity. nih.gov

Hydrogen Bonding: The hydrogen bonding capability of the pyrimidinone scaffold is a defining feature of its interaction profile. The pyrimidinone ring itself contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen). The introduction of the 5-methoxy group adds another potential hydrogen bond acceptor site through its oxygen atom. Research on substituted pyrimidinones (B12756618) has shown that N-H···O and C-H···O hydrogen bonds are persistent and their strength is largely independent of the nature of the substituent at the 5-position. This indicates that the fundamental hydrogen bonding framework of the pyrimidinone core is maintained in this compound, with the methoxy group providing an additional site for interaction.

The table below outlines the hydrogen bonding potential of this compound.

| Functional Group | Hydrogen Bond Donor/Acceptor |

| N1-H | Donor |

| C2=O | Acceptor |

| N3 | Acceptor |

| 5-OCH3 | Acceptor |

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Methoxypyrimidin-2(1H)-one, and what are the critical reaction parameters?

- Methodology :

- One-pot synthesis : A widely used approach involves cyclocondensation reactions under acidic or basic conditions. For example, dihydropyrimidinone derivatives can be synthesized via a one-pot reaction using NH₄OAc in glacial acetic acid at 108°C .

- Halogenation : POCl₃ (4.0 equiv.) in DMF at 0–60°C is effective for introducing chlorine substituents into the pyrimidine ring .

- Key parameters : Temperature control (e.g., reflux at 80°C for K₂CO₃-mediated reactions), solvent selection (DMF for polar aprotic conditions), and stoichiometric ratios (e.g., 2.0 equiv. of NH₄OAc) are critical for yield optimization .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- Single-crystal X-ray diffraction : Resolve tautomeric forms and hydrogen-bonding networks. For example, 4-amino-5-fluoropyrimidin-2(1H)-one was characterized at 150 K with an R factor of 0.051 .

- NMR spectroscopy : Use and NMR to confirm substitution patterns and tautomeric equilibria. Coupling constants in NMR can differentiate between keto-enol forms .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 141.13 g/mol for 2-amino-5-methoxypyrimidin-4(1H)-one) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodology :

- Storage : Store in airtight containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .

- Handling : Use gloves and fume hoods to avoid exposure. First-aid measures include immediate consultation with a physician if inhaled or ingested .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodology :

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify tautomeric equilibria or rotational barriers. For example, variable-temperature NMR can resolve overlapping signals caused by keto-enol tautomerism .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize regioselectivity in alkylation or acylation reactions of this compound derivatives?

- Methodology :

- Protecting groups : Temporarily block reactive sites (e.g., NH groups) using Boc or benzyl groups to direct substitution to specific positions .

- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity at oxygen sites, favoring O-alkylation over N-alkylation .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates in biphasic systems .

Q. How can the biological activity of this compound derivatives be systematically evaluated against microbial or cancer cell lines?

- Methodology :

- Antimicrobial assays : Conduct MIC (Minimum Inhibitory Concentration) tests using standardized protocols (CLSI guidelines) against Gram-positive/negative bacteria .

- Cancer cell viability : Use MTT or SRB assays to measure IC₅₀ values. For example, derivatives with thiadiazolo-pyrimidinone scaffolds showed anticancer activity via apoptosis induction .

- Mechanistic studies : Perform flow cytometry (cell cycle analysis) and Western blotting to identify molecular targets (e.g., DNA intercalation or kinase inhibition) .

Q. What analytical techniques resolve contradictions in reported spectral data for tautomeric forms of this compound?

- Methodology :